H-Lys(Boc)-OtBu.HCl

Overview

Description

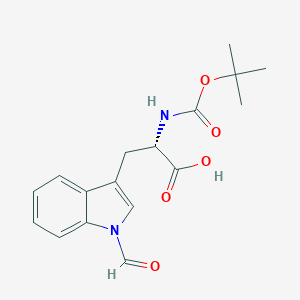

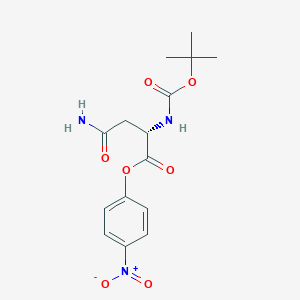

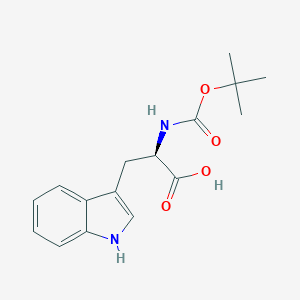

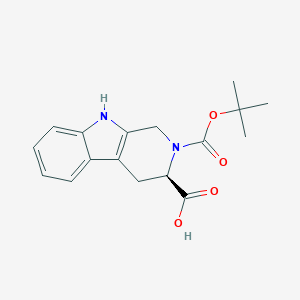

H-Lys(Boc)-OtBu.HCl: Nε-Boc-L-lysine tert-butyl ester hydrochloride , is a derivative of lysine, an essential amino acid. This compound is widely used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process .

Mechanism of Action

Target of Action

The primary target of H-Lys(Boc)-OtBu.HCl, also known as Nε-Boc-L-lysine, is histone deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They also deacetylate nonhistone proteins .

Mode of Action

this compound interacts with its targets, the HDACs, by providing a lysine residue that can be deacetylated . This interaction leads to changes in the conformation and/or activity of the substrates .

Biochemical Pathways

The action of this compound affects the lysine acetylation status of proteins, which is regulated dynamically through the opposing action of histone acetyltransferases (HATs) and HDACs . Deacetylation by HDACs, facilitated by this compound, plays an important role in the regulation of chromatin structure and gene expression . In general, hypoacetylation of histones is linked to transcriptional repression .

Pharmacokinetics

The pharmacokinetics of H-Lys(Boc)-OtBuIt is known that the compound is commonly used in solution phase peptide synthesis , suggesting that it may have good solubility in certain solvents

Result of Action

The result of the action of this compound is the deacetylation of lysine residues in histone and nonhistone proteins . This can lead to changes in the conformation and/or activity of these proteins, affecting various cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature . For instance, the compound is recommended to be stored at temperatures between 2-8°C

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of H-Lys(Boc)-OtBu.HCl involves several steps:

Protection of the ε-amino group: The ε-amino group of lysine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Formation of Hydrochloride Salt: The final product is obtained by treating the esterified compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk protection and esterification: Using large reactors to handle the reagents and intermediates.

Purification: Employing techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The Boc and tert-butyl groups can be selectively removed under acidic conditions, allowing for further functionalization of the lysine derivative.

Hydrolysis: The ester bond can be hydrolyzed under basic conditions to yield the free carboxyl group.

Common Reagents and Conditions:

Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Basic Conditions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for ester hydrolysis.

Major Products Formed:

Deprotected Lysine Derivatives: Removal of the Boc group yields Nε-L-lysine.

Free Carboxyl Group: Hydrolysis of the ester bond yields the free carboxyl group.

Scientific Research Applications

Chemistry: : H-Lys(Boc)-OtBu.HCl is extensively used in peptide synthesis as a building block for creating complex peptides and proteins .

Biology: : It is used in the synthesis of peptide-based drugs and in the study of protein-protein interactions .

Medicine: : The compound is utilized in the development of peptide therapeutics and diagnostic agents .

Industry: : It finds applications in the production of biocompatible materials and as a reagent in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Nε-Boc-L-lysine: Similar in structure but lacks the tert-butyl ester group.

Nε-Boc-L-lysine methyl ester hydrochloride: Similar but with a methyl ester instead of a tert-butyl ester.

Uniqueness: : H-Lys(Boc)-OtBu.HCl is unique due to its dual protective groups, which provide greater control and flexibility in peptide synthesis compared to other lysine derivatives .

Properties

IUPAC Name |

tert-butyl 2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2O4.ClH/c1-14(2,3)20-12(18)11(16)9-7-8-10-17-13(19)21-15(4,5)6;/h11H,7-10,16H2,1-6H3,(H,17,19);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBPQINFXPIRBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13288-57-8 | |

| Record name | NSC164053 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.